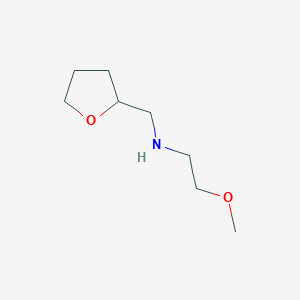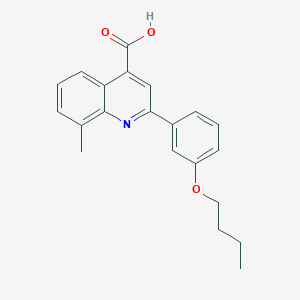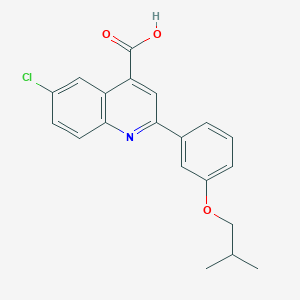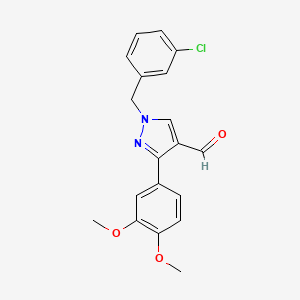
(3-Bromofenil)(2-((2,5-dihidro-1H-pirrol-1-il)metil)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H16BrNO and its molecular weight is 342.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estructura molecular y análisis espectral
Este compuesto ha sido estudiado por su estructura molecular y propiedades espectrales. Utilizando métodos como la teoría del funcional de densidad (DFT) y Hartree-Fock (HF), los investigadores han optimizado las estructuras moleculares de moléculas relacionadas de bromopiridina . El potencial electrostático molecular (MEP) y la brecha del orbital de frontera, que son cruciales para comprender la reactividad de una molécula, se han calculado . Estos estudios son fundamentales para futuras aplicaciones en varios campos de la química y la ciencia de los materiales.
Estudios de acoplamiento molecular
El potencial del compuesto como inhibidor de bromodominio se ha explorado a través de estudios de acoplamiento molecular . Los bromodominios son reconocidos por su papel en la lectura de marcas epigenéticas y, por lo tanto, son objetivos para la terapia del cáncer. Las interacciones del compuesto con los bromodominios se pueden analizar para diseñar nuevos agentes terapéuticos.
Caracterización fisicoquímica
Los estudios fisicoquímicos del compuesto proporcionan información sobre su estabilidad y reactividad en diferentes condiciones . Las funciones termodinámicas derivadas de los datos espectroscópicos pueden revelar correlaciones con la temperatura, lo cual es esencial para su aplicación en procesos dependientes de la temperatura.
Bloque de construcción de síntesis orgánica
Los compuestos con motivos estructurales similares sirven como bloques de construcción en la síntesis orgánica . Se pueden usar para preparar acrilatos beta-sustituidos, que son intermedios valiosos en la síntesis de polímeros y productos farmacéuticos.
Síntesis de beta-lactámicos
Las beta-lactámicos, una clase de antibióticos, se pueden sintetizar mediante la ciclación de amidas derivadas de compuestos como la 3'-bromo-2-(3-pirrolinometil)benzofenona . Esta aplicación es significativa dada la necesidad continua de nuevos antibióticos debido a problemas de resistencia.
Estudios de interacción no covalente
El estudio de las interacciones no covalentes es crucial para comprender los procesos de ensamblaje y reconocimiento molecular. El análisis del gradiente de densidad reducido (RDG) del compuesto puede describir estas interacciones, lo cual es vital para el diseño de fármacos y la ciencia de los materiales .
Análisis de la función de localización electrónica
Los estudios de la función de localización electrónica (ELF) y la función de Fukui del compuesto pueden proporcionar información sobre la distribución de los electrones dentro de la molécula . Esto es importante para predecir su comportamiento en reacciones químicas.
Espectroscopia UV-Visible
El espectro UV-Visible del compuesto se ha simulado para comprender sus propiedades de absorción de luz . Esto es relevante para aplicaciones en fotofísica y el desarrollo de materiales sensibles a la luz.
Propiedades
IUPAC Name |
(3-bromophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOBFOHKAQYQKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643926 |
Source


|
| Record name | (3-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-06-9 |
Source


|
| Record name | Methanone, (3-bromophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

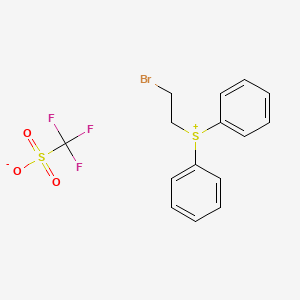
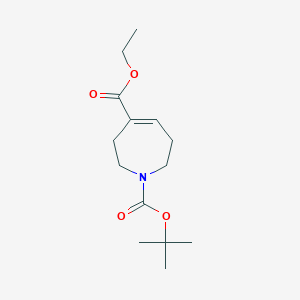

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

